Cas no 2368909-41-3 (4-bromo-5-chloro-6-methyl-1H-indazole)

4-bromo-5-chloro-6-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole, 4-bromo-5-chloro-6-methyl-
- 4-Bromo-5-chloro-6-methyl-1H-indazole
- SCHEMBL21195949
- 2368909-41-3
- D97041
- MFCD32879462
- CS-0148280
- PS-20103
- SY312005
- DB-167421
- 4-bromo-5-chloro-6-methyl-1H-indazole
-
- MDL: MFCD32879462
- インチ: 1S/C8H6BrClN2/c1-4-2-6-5(3-11-12-6)7(9)8(4)10/h2-3H,1H3,(H,11,12)
- InChIKey: FAYMIZLDTHEHQA-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(Br)=C(Cl)C(C)=C2)C=N1
計算された属性
- せいみつぶんしりょう: 243.94029g/mol
- どういたいしつりょう: 243.94029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-bromo-5-chloro-6-methyl-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01WUOU-250mg |
4-Bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 250mg |
$36.00 | 2025-02-12 | |
1PlusChem | 1P01WUGI-250mg |
4-bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 95% | 250mg |
$49.00 | 2024-05-23 | |
eNovation Chemicals LLC | Y1007469-25g |
4-bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 25g |
$1380 | 2025-02-20 | |
Aaron | AR01WUOU-25g |
4-Bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 25g |
$1502.00 | 2025-02-12 | |
Aaron | AR01WUOU-100mg |
4-Bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 100mg |
$24.00 | 2025-02-12 | |
Ambeed | A1375030-250mg |
4-Bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 98% | 250mg |
$43.0 | 2025-03-05 | |
Ambeed | A1375030-5g |
4-Bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 98% | 5g |
$370.0 | 2025-03-05 | |
abcr | AB577605-100mg |
4-Bromo-5-chloro-6-methyl-1H-indazole; . |
2368909-41-3 | 100mg |
€124.80 | 2024-04-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXS036-500mg |
4-bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 500mg |
¥395.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXS036-1g |
4-bromo-5-chloro-6-methyl-1H-indazole |
2368909-41-3 | 97% | 1g |
¥593.0 | 2024-04-22 |
4-bromo-5-chloro-6-methyl-1H-indazole 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-bromo-5-chloro-6-methyl-1H-indazoleに関する追加情報
4-Bromo-5-Chloro-6-Methyl-1H-lndazole: A Comprehensive Overview
The compound 4-bromo-5-chloro-6-methyl-1H-lndazole, identified by the CAS registry number 2368909-41-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of bromine, chlorine, and methyl substituents at specific positions on the indazole framework imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-bromo-5-chloro-6-methyl-1H-lndazole. Researchers have employed multi-component reactions, such as the Passerini reaction and the Huisgen cycloaddition, to construct this compound with high yields and excellent regioselectivity. These methods not only simplify the synthesis process but also reduce the environmental footprint associated with traditional synthetic routes. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse fields.
In the realm of pharmacology, 4-bromo-5-chloro-6-methyl-1H-lndazole has shown promise as a lead compound for drug discovery. Studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. For instance, research published in the journal Nature Communications highlights its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Additionally, this compound has exhibited anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions like arthritis.
The electronic properties of 4-bromo-5-chloro-6-methyl-1H-lndazole render it suitable for applications in materials science. Its conjugated aromatic system and substituent effects make it an attractive candidate for organic electronics. Recent studies have explored its use as a building block for organic light-emitting diodes (OLEDs) and photovoltaic materials. The incorporation of bromine and chlorine substituents enhances its electron-withdrawing capabilities, which are crucial for optimizing device performance.
From an environmental perspective, understanding the fate and transport of 4-bromo-5-chloro-6-methyl-1H-lndazole in aquatic systems is essential for risk assessment. Research conducted by environmental chemists has revealed that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in certain environmental compartments necessitates further investigation to ensure sustainable use and disposal practices.
In conclusion, 4-bromo-5-chloro-6-methyl-1H-lndazole (CAS No: 2368909-41-) stands as a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic techniques and application-oriented research, positions it as a valuable asset in modern chemical innovation.
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